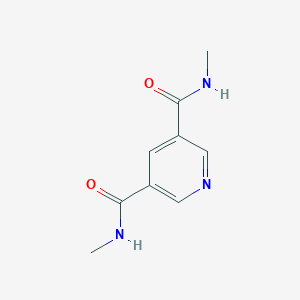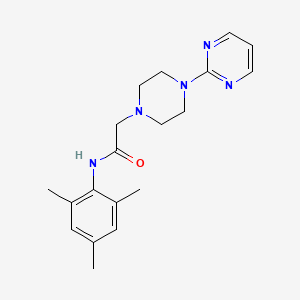
3-N,5-N-dimethylpyridine-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N,5-N-dimethylpyridine-3,5-dicarboxamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPA is a pyridine derivative that is commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis. In
Mécanisme D'action
The mechanism of action of 3-N,5-N-dimethylpyridine-3,5-dicarboxamide is not well understood, but it is believed to act as a bidentate ligand, coordinating with the metal center through both nitrogen atoms. The resulting complex is thought to be responsible for the observed catalytic activity.
Biochemical and Physiological Effects
3-N,5-N-dimethylpyridine-3,5-dicarboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies, suggesting that it may have potential for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-N,5-N-dimethylpyridine-3,5-dicarboxamide is its versatility as a ligand in coordination chemistry. It can form stable complexes with a wide range of metals, making it useful in various catalytic applications. However, one limitation of 3-N,5-N-dimethylpyridine-3,5-dicarboxamide is its relatively low solubility in common solvents, which can limit its use in certain reactions.
Orientations Futures
There are several potential future directions for research involving 3-N,5-N-dimethylpyridine-3,5-dicarboxamide. One area of interest is the development of new 3-N,5-N-dimethylpyridine-3,5-dicarboxamide-based ligands for use in catalytic applications. Additionally, further studies are needed to better understand the mechanism of action of 3-N,5-N-dimethylpyridine-3,5-dicarboxamide and its potential for use in biomedical applications. Finally, the development of new synthesis methods for 3-N,5-N-dimethylpyridine-3,5-dicarboxamide could help to overcome some of its limitations and expand its potential applications.
Méthodes De Synthèse
3-N,5-N-dimethylpyridine-3,5-dicarboxamide can be synthesized through a multistep reaction involving the reaction of 3-cyanopyridine with dimethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acidification of the reaction mixture and subsequent recrystallization.
Applications De Recherche Scientifique
3-N,5-N-dimethylpyridine-3,5-dicarboxamide has been extensively used in scientific research, particularly in the fields of coordination chemistry and organic synthesis. As a ligand, 3-N,5-N-dimethylpyridine-3,5-dicarboxamide has been used to form complexes with various metals, including copper, palladium, and platinum. These complexes have been shown to exhibit excellent catalytic activity in various organic reactions, including cross-coupling reactions, hydrosilylation, and hydrogenation.
Propriétés
IUPAC Name |
3-N,5-N-dimethylpyridine-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)6-3-7(5-12-4-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPZHLHKVMFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(3),N(5)-Dimethyl-3,5-pyridinedicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7638209.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate](/img/structure/B7638215.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7638218.png)
![N-[6-(1H-benzimidazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7638221.png)
![1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7638239.png)
![(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl (2S)-2-(4-chlorophenoxy)propanoate](/img/structure/B7638243.png)
![4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one](/img/structure/B7638250.png)
![2-[(3-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B7638256.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)

